molecular formula C9H9NO5 B14020899 2-Methoxy-6-methyl-3-nitrobenzoic acid

2-Methoxy-6-methyl-3-nitrobenzoic acid

Cat. No.: B14020899
M. Wt: 211.17 g/mol
InChI Key: KNJMWKOUHVMDIF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring methoxy (OCH₃), methyl (CH₃), and nitro (NO₂) groups at the 2-, 6-, and 3-positions of the aromatic ring, respectively.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-methoxy-6-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c1-5-3-4-6(10(13)14)8(15-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

KNJMWKOUHVMDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Preparation Methods

Reduction Hydrogenation Reaction

  • Starting Material: 2-Methyl-6-nitrobenzoic acid or 2-methyl-6-nitrobenzoic acid methyl ester
  • Solvent: Methanol
  • Catalyst: Palladium on carbon or platinum on carbon (e.g., 2% platinum carbon)
  • Hydrogen Source: Molecular hydrogen gas
  • Conditions: Temperature 60–90 °C, hydrogen pressure 0.5–1.5 MPa
  • Outcome: Conversion of nitro group (-NO2) to amino group (-NH2), producing 2-amino-6-methylbenzoic acid or its methyl ester

Reaction Conditions Summary Table

Step Starting Material Reagents/Catalysts Conditions Product
1. Reduction Hydrogenation 2-Methyl-6-nitrobenzoic acid/ester H2, Pd/C or Pt/C, methanol 60–90 °C, 0.5–1.5 MPa H2 2-Amino-6-methylbenzoic acid/ester
2. Diazotization/Hydrolysis 2-Amino-6-methylbenzoic acid/ester Nitroso sulfuric acid, methanol 0–5 °C addition, 50–66 °C reflux, 4–16 h Methyl 2-hydroxy-6-methylbenzoate + methyl 2-methoxy-6-methylbenzoate
3. Methylation Crude methyl 2-hydroxy-6-methylbenzoate Dimethyl sulfate, NaOH solution 30–45 °C, 1–2 h Methyl 2-methoxy-6-methylbenzoate
4. Hydrolysis Methyl 2-methoxy-6-methylbenzoate Alkali, water 80–100 °C 2-Methoxy-6-methyl-3-nitrobenzoic acid

Research Findings and Advantages

  • The described synthetic method benefits from compact reaction steps and reduced need for intermediate purification, improving operational simplicity and efficiency.
  • The use of methanol as a solvent in diazotization allows simultaneous hydrolysis and esterification, facilitating the formation of methyl esters that are easier to handle.
  • The process achieves high purity and controllable quality of the final product, suitable for further applications such as methoxyfenozide production.
  • Catalyst recovery and reuse are incorporated, enhancing the sustainability and cost-effectiveness of the process.
  • The method avoids harsh conditions and uses relatively mild temperatures and pressures, reducing safety risks.

Additional Notes on Precursor Preparation

The precursor 2-methyl-6-nitrobenzoic acid can be co-produced with 3-nitro-2-methylbenzoic acid via oxidation of 3-nitro-o-xylene using dilute nitric acid and oxygen under pressure. This method offers improved selectivity and safety compared to concentrated nitric acid oxidation. The crude products are then purified by washing, esterification, and extraction steps to yield the nitrobenzoic acid precursors necessary for the above synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and influence biochemical pathways .

Comparison with Similar Compounds

Key Analogs and Substituent Variations

The following compounds share structural similarities with 2-Methoxy-6-methyl-3-nitrobenzoic acid, differing primarily in functional groups and substituent positions:

Compound Name CAS Number Substituents (Positions) Key Functional Groups Similarity Score
2-(Methoxycarbonyl)-6-nitrobenzoic acid 21606-04-2 Methoxycarbonyl (2), NO₂ (6) Carboxylic acid, Ester 0.89
Methyl 2-methyl-3-nitrobenzoate 59382-59-1 CH₃ (2), NO₂ (3) Ester 0.88
3-Methoxy-4-nitrobenzoic acid N/A OCH₃ (3), NO₂ (4) Carboxylic acid N/A
Methyl 3-cyano-5-nitrobenzoate 99066-80-5 CN (3), NO₂ (5) Ester, Nitrile 0.92

Notes:

  • Positional Isomerism : The nitro group's position significantly impacts electronic effects. For example, 3-Methoxy-4-nitrobenzoic acid () has a nitro group at the 4-position, altering resonance effects compared to the 3-nitro analog .
  • Functional Group Differences : Replacing the carboxylic acid with an ester (e.g., Methyl 2-methyl-3-nitrobenzoate) reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) and enhances lipophilicity .
  • Steric Effects : X-ray data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid () reveals dihedral angles of 29.99° (nitro), 67.09° (carboxylic acid), and 32.48° (methoxycarbonyl) relative to the benzene ring, indicating steric hindrance between substituents .

Comparative Approaches

  • 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: Synthesized via esterification of 3-nitrophthalic anhydride with methanol, followed by sulfuric acid catalysis (). Yield: ~10% after chromatography .
  • 3-Methoxy-2-nitrobenzoic Acid: Nitration of 3-methoxybenzoic acid with 65% HNO₃ and H₂SO₄ at 45°C, yielding a product recrystallized from ethanol () .

Physicochemical Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Trends
2-(Methoxycarbonyl)-6-nitrobenzoic acid 156–158 (429–431 K) Soluble in toluene, acetone
3-Methoxy-4-nitrobenzoic acid Not reported Likely polar aprotic solvents
Methyl 2-methyl-3-nitrobenzoate Not reported Moderate in hexane/acetone mixes

Key Observations :

  • The higher melting point of 2-(Methoxycarbonyl)-6-nitrobenzoic acid (156–158°C) reflects strong intermolecular hydrogen bonding (O4–H1···O5, C9–H9B···O3) observed in its crystal structure .
  • Nitro groups generally reduce solubility in aqueous media but enhance stability in organic solvents.

Q & A

Q. What methodologies enable the use of this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer : The carboxylic acid and nitro groups allow cyclization reactions. For example, reduction of the nitro group to an amine (e.g., H₂/Pd-C) followed by coupling with carbonyl compounds can yield benzoxazole or quinazoline derivatives. Reaction progress is monitored via LC-MS and intermediate isolation .

Q. How can the compound’s hydrogen-bonding network be exploited in crystal engineering?

  • Methodological Answer : The O–H···O and C–H···O interactions can direct co-crystal formation with complementary hydrogen-bond acceptors (e.g., pyridine derivatives). Screening via slurry or grinding methods, analyzed by PXRD, identifies stable co-crystals for pharmaceutical or materials science applications.

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